

Chroman-3-amine as a Privileged Scaffold in Drug Discovery

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Compound Focus: Chroman-3-amine

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The **chroman-3-amine** structure is a recognized **privileged scaffold** in medicinal chemistry. This means it's a versatile molecular framework capable of interacting with multiple biological targets, making it highly valuable for developing new therapeutics, especially for neurodegenerative diseases and cancer [1].

Research has yielded specific, high-affinity ligands based on this scaffold. The table below summarizes the binding affinity (K_i) and selectivity of a potent example, the (3R,4R)-3a ligand, for key receptors [2]:

Receptor	Binding Affinity (K_i)	Selectivity Ratio (σ_1 vs. TMEM97)
σ_1	2.1 nM ($pK_i = 8.7$)	(Baseline)
TMEM97 (σ_2)	75 nM	36-fold
5-HT2B	> 10,000 nM	> 4,760-fold

This data shows that the (3R,4R) absolute stereochemistry of the 3-amino-chromane core is critical for achieving **high affinity for the σ_1 receptor** and **excellent selectivity** over the TMEM97 and 5-HT2B receptors [2]. The 5-HT2B receptor is a critical anti-target due to its association with cardiotoxicity, so minimal binding here is a positive feature in a drug candidate [2].

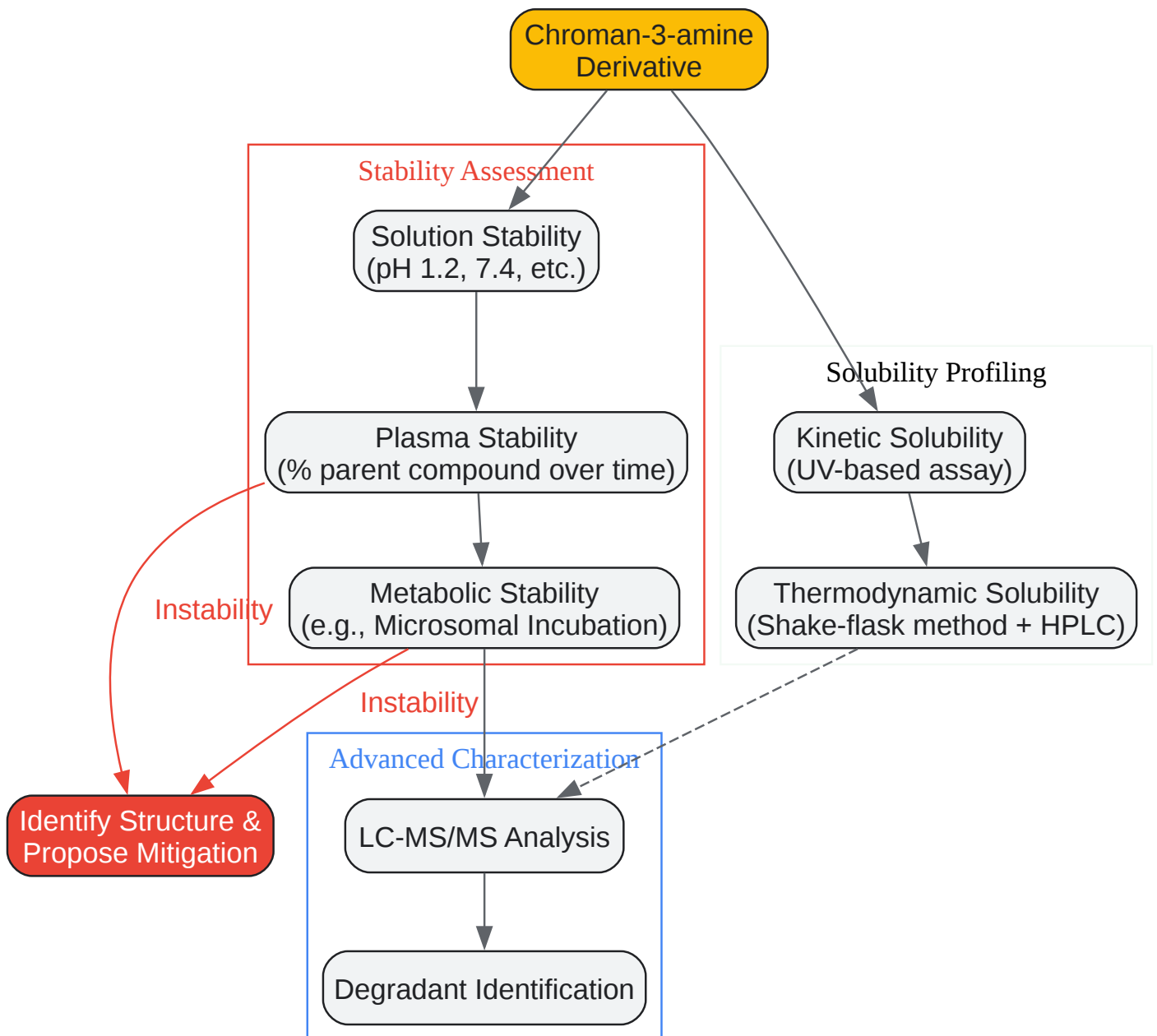
Experimental Context and Workflow

While direct solubility/stability data isn't available, the cited research provides context on how these compounds are handled and assessed.

- **General Synthesis & Purification:** The **chroman-3-amine** derivatives in the study were synthesized and purified using techniques standard for organic compounds, including **flash column chromatography**. The final chemical purity of each analog was confirmed to be **>90%** by reverse-phase HPLC analysis [2].
- **Binding Affinity Assays:** The binding affinity data was obtained through the **Psychoactive Drug Screening Program (PDSP)**. The assays were performed using cloned human proteins, with results reflecting triplicate measurements [2].
- **Cellular Assays for Neuroprotection:** The potential protective effects of the lead σ_1 ligands were examined using the **661W cone photoreceptor cell line**. Before testing, compounds were screened for cytotoxicity, which informed the maximum concentration (10 μM) used in subsequent oxidative stress assays induced by *tert*-butyl hydroperoxide (tBHP) [2].

A Roadmap for Determining Solubility and Stability

Since the search results lack the specific physicochemical data you requested, the following workflow outlines the key experiments you would need to perform to characterize **chroman-3-amine** derivatives thoroughly. The diagram below maps out this multi-stage process.



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Experimental workflow for solubility and stability profiling.

This workflow encompasses several key experimental stages:

- **Solubility Profiling:** Begin with high-throughput kinetic solubility assays and confirm results with the rigorous shake-flask method to determine thermodynamic solubility in physiologically relevant buffers

[2].

- **Stability Assessment:** Evaluate stability under various conditions. **Solution stability** across a range of pH buffers helps assess susceptibility to hydrolysis. **Plasma stability** predicts *in vivo* longevity, while **microsomal incubation** models hepatic metabolic clearance [2].
- **Advanced Characterization:** Use **LC-MS/MS** to quantify the parent compound and identify degradants or metabolites. Structural elucidation of these products is crucial for understanding degradation pathways and guiding molecular redesign to improve stability [2].

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References

1. Evaluation of chromane derivatives: Promising privileged ... [sciencedirect.com]
2. Enhanced Affinity for 3-Amino-Chromane-Derived σ_1 ... [pmc.ncbi.nlm.nih.gov]

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